molecular formula C20H16ClN5O2 B11199033 N-(2-chlorophenyl)-2-(5-methyl-3-oxo-7-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide

N-(2-chlorophenyl)-2-(5-methyl-3-oxo-7-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide

Cat. No.: B11199033
M. Wt: 393.8 g/mol
InChI Key: PBDNHPHAFZPMSB-UHFFFAOYSA-N
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Description

N-(2-CHLOROPHENYL)-2-{5-METHYL-3-OXO-7-PHENYL-2H,3H-[1,2,4]TRIAZOLO[4,3-C]PYRIMIDIN-2-YL}ACETAMIDE is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazolopyrimidine core, a chlorophenyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-CHLOROPHENYL)-2-{5-METHYL-3-OXO-7-PHENYL-2H,3H-[1,2,4]TRIAZOLO[4,3-C]PYRIMIDIN-2-YL}ACETAMIDE typically involves a multi-step process. One common method includes the following steps:

    Formation of the Triazolopyrimidine Core: This step involves the cyclization of appropriate precursors to form the triazolopyrimidine ring. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a nucleophilic substitution reaction. This step may require the use of a chlorinating agent such as thionyl chloride or phosphorus oxychloride.

    Acetamide Formation: The final step involves the acylation of the intermediate compound to form the acetamide moiety. This can be achieved using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2-CHLOROPHENYL)-2-{5-METHYL-3-OXO-7-PHENYL-2H,3H-[1,2,4]TRIAZOLO[4,3-C]PYRIMIDIN-2-YL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(2-CHLOROPHENYL)-2-{5-METHYL-3-OXO-7-PHENYL-2H,3H-[1,2,4]TRIAZOLO[4,3-C]PYRIMIDIN-2-YL}ACETAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-CHLOROPHENYL)-2-{5-METHYL-3-OXO-7-PHENYL-2H,3H-[1,2,4]TRIAZOLO[4,3-C]PYRIMIDIN-2-YL}ACETAMIDE involves its interaction with specific molecular targets. The triazolopyrimidine core is known to bind to enzymes and receptors, modulating their activity. This binding can inhibit the function of key proteins involved in viral replication, bacterial growth, or cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-CHLOROPHENYL)-2-{5-METHYL-3-OXO-7-PHENYL-2H,3H-[1,2,4]TRIAZOLO[4,3-C]PYRIMIDIN-2-YL}ACETAMIDE stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable scaffold for drug development and other applications.

Properties

Molecular Formula

C20H16ClN5O2

Molecular Weight

393.8 g/mol

IUPAC Name

N-(2-chlorophenyl)-2-(5-methyl-3-oxo-7-phenyl-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl)acetamide

InChI

InChI=1S/C20H16ClN5O2/c1-13-22-17(14-7-3-2-4-8-14)11-18-24-25(20(28)26(13)18)12-19(27)23-16-10-6-5-9-15(16)21/h2-11H,12H2,1H3,(H,23,27)

InChI Key

PBDNHPHAFZPMSB-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC2=NN(C(=O)N12)CC(=O)NC3=CC=CC=C3Cl)C4=CC=CC=C4

Origin of Product

United States

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